molecular formula C15H18N6O2 B5615054 3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine

3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine

Cat. No. B5615054
M. Wt: 314.34 g/mol
InChI Key: FGOUZCBZZWJDPX-UHFFFAOYSA-N
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Description

This section would typically introduce the importance and potential applications of the compound, focusing on its unique structural features that contribute to its chemical behavior and potential utility in various fields such as materials science, pharmaceuticals, or as a ligand in coordination chemistry. However, specific information on this compound is not available, suggesting it may be a novel or less-studied molecule.

Synthesis Analysis

Synthetic approaches for similar heterocyclic compounds involve multi-step reactions, including cyclization, substitution, and condensation reactions. For instance, Abdel-Mohsen et al. (2014) described the synthesis of related compounds through one-pot, three-component reactions, highlighting the versatility of such methodologies in generating complex molecules with defined structural motifs (Abdel-Mohsen, 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using techniques such as NMR, FT-IR, and X-ray crystallography. Alaşalvar et al. (2014) provided detailed analysis of a compound's crystal structure, including bond lengths and angles, which are crucial for understanding the spatial arrangement and potential reactivity of the molecule (Alaşalvar et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions at specific functional groups, leading to further derivatization or participation in various chemical reactions. Kurasawa et al. (1988) explored reactions that led to the transformation of structural motifs, indicative of the compound's versatility in synthetic chemistry (Kurasawa et al., 1988).

properties

IUPAC Name

5-[2-(2-ethoxyethyl)-5-methylpyrazol-3-yl]-3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-4-22-8-7-21-13(9-11(3)19-21)15-16-14(20-23-15)12-6-5-10(2)17-18-12/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUZCBZZWJDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C2=NC(=NO2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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